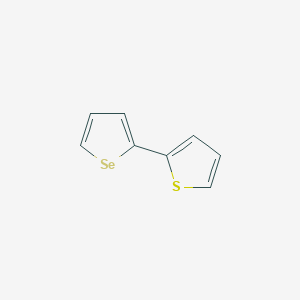
Thiophene, 2-(selenophene-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-(selenophene-2-yl)- is a heterocyclic compound that combines the structural features of both thiophene and selenophene. Thiophene is a five-membered ring containing sulfur, while selenophene is a similar ring containing selenium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-(selenophene-2-yl)- typically involves the formation of the thiophene and selenophene rings followed by their coupling. One common method is the transition metal-catalyzed cross-coupling reaction. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a thiophene boronic acid derivative reacts with a selenophene halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of thiophene, 2-(selenophene-2-yl)- may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-(selenophene-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol and selenol derivatives.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon atoms adjacent to the sulfur and selenium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, selenoxides, thiols, selenols, and various substituted derivatives depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Thiophene, 2-(selenophene-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Mécanisme D'action
The mechanism by which thiophene, 2-(selenophene-2-yl)- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique electronic structure allows it to participate in electron transfer processes, making it an effective component in electronic devices. In biological systems, its derivatives may interact with cellular components, leading to specific biological effects such as inhibition of enzyme activity or disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A sulfur-containing heterocycle with similar electronic properties but different reactivity.
Selenophene: A selenium-containing heterocycle with properties closely related to thiophene.
Furan: An oxygen-containing heterocycle with higher reactivity and different electronic characteristics.
Uniqueness
Thiophene, 2-(selenophene-2-yl)- is unique due to its combination of sulfur and selenium atoms, which imparts distinct electronic properties and reactivity. This dual nature allows it to be used in applications where both thiophene and selenophene derivatives are beneficial, making it a versatile compound in materials science and organic electronics .
Propriétés
Numéro CAS |
119507-82-3 |
|---|---|
Formule moléculaire |
C8H6SSe |
Poids moléculaire |
213.17 g/mol |
Nom IUPAC |
2-selenophen-2-ylthiophene |
InChI |
InChI=1S/C8H6SSe/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H |
Clé InChI |
FTENZJICRUNKRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C[Se]2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)
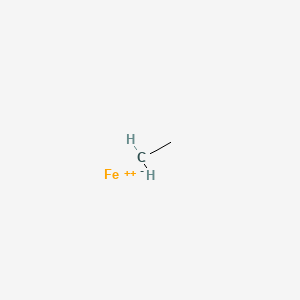
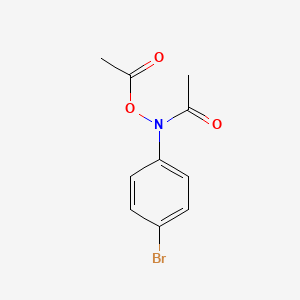
![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
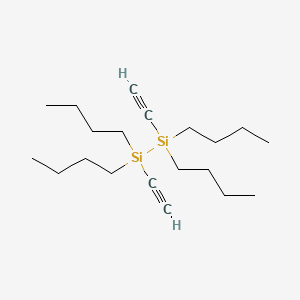
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)
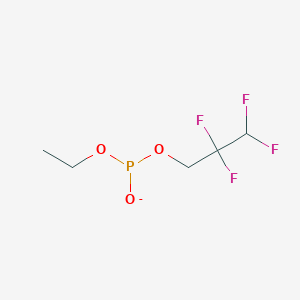
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
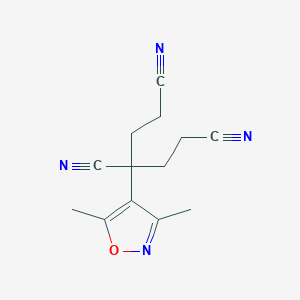
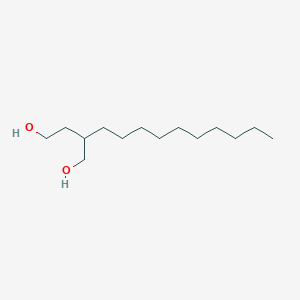
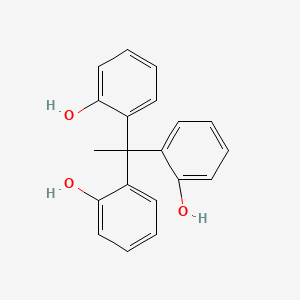
diphenylsilane](/img/structure/B14296348.png)
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
